molecular formula C31H37N3O4 B4322305 2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate

2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate

Cat. No.: B4322305
M. Wt: 515.6 g/mol
InChI Key: KFROHVBORWBGLA-UHFFFAOYSA-N
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Description

2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate is a complex organic compound that features a piperazine ring substituted with an adamantyl group, an oxoethyl group, and a benzoylamino phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl (benzoylamino)(phenyl)acetate is unique due to the presence of the adamantyl group, which imparts additional stability and lipophilicity to the molecule. This makes it distinct from other piperazine derivatives and enhances its potential as a drug candidate .

Properties

IUPAC Name

[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl] 2-benzamido-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O4/c35-27(33-11-13-34(14-12-33)31-18-22-15-23(19-31)17-24(16-22)20-31)21-38-30(37)28(25-7-3-1-4-8-25)32-29(36)26-9-5-2-6-10-26/h1-10,22-24,28H,11-21H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFROHVBORWBGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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